![molecular formula C19H21N3O3S B2839651 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 2320960-26-5](/img/structure/B2839651.png)

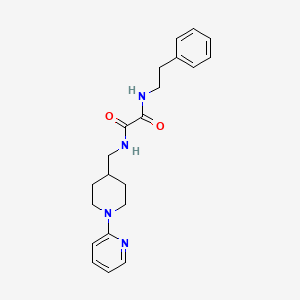

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

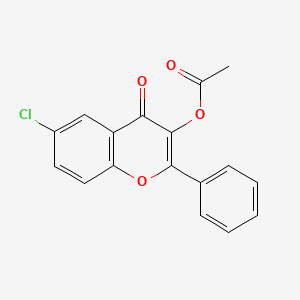

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .

Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, HCl, and DMF under reflux conditions. This is followed by a reaction with POCl3, again under reflux. Finally, morpholine is added in a solution of absolute ethanol and absolute isopropanol, and the mixture is refluxed .Molecular Structure Analysis

The molecular structure of this compound includes a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are complex and involve multiple steps . The reactions include the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .Scientific Research Applications

- Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their effects on cell proliferation in cancer cell lines such as MCF-7 and HCT116 .

- Thieno[3,2-d]pyrimidines, including our target compound, have shown anti-fibrotic potential. For instance:

- Sorafinib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model .

- HOE-077 , a prodrug of pyridine-2,4-dicarboxylic acid, inhibited collagen synthesis in rat and dog models .

- Other derivatives like ethyl 3,4-dihydroxybenzoate and S4682 also demonstrated anti-fibrotic effects .

- CW209292 displayed anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .

- Nicotinic acid prevented fibrosis through antioxidant properties and reduced TGF-β expression .

- Researchers have developed efficient synthetic approaches to these compounds, including cyclization reactions using formic acid, triethyl orthoformate, and other reagents .

- Additionally, Lewis acids like Hf(OTf)4 have been used in the Biginelli reaction for synthesizing related pyrano[2,3-d]pyrimidine-2,4-dione derivatives .

Anticancer Properties

Anti-fibrotic Activity

Catalysis and Synthetic Methods

Future Directions

properties

IUPAC Name |

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N3O3S/c1-3-4-11-21-18(24)17-15(10-12-26-17)22(19(21)25)13-16(23)20(2)14-8-6-5-7-9-14/h5-10,12,17H,3-4,11,13H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYORXWKGVGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC=CC=C3)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)

![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)